molecular formula C22H46BrNO B14010897 4-Ethyl-4-hexadecylmorpholin-4-ium bromide CAS No. 52132-57-7

4-Ethyl-4-hexadecylmorpholin-4-ium bromide

Katalognummer: B14010897
CAS-Nummer: 52132-57-7
Molekulargewicht: 420.5 g/mol
InChI-Schlüssel: KLFNLCQNZFRTSJ-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Ethyl-4-hexadecyl-1-oxa-4-azoniacyclohexane is a quaternary ammonium compound with a unique structure that includes a long alkyl chain and an oxygen atom within a six-membered ring. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-4-hexadecyl-1-oxa-4-azoniacyclohexane typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction is carried out under mild conditions, often in the presence of a solvent such as ethanol or methanol. The reaction can be represented as follows:

R3N+R’XR3N+R’X\text{R}_3\text{N} + \text{R'}\text{X} \rightarrow \text{R}_3\text{N}^+\text{R'}\text{X}^- R3​N+R’X→R3​N+R’X−

where ( \text{R}_3\text{N} ) is the tertiary amine and ( \text{R’}\text{X} ) is the alkyl halide.

Industrial Production Methods

In industrial settings, the production of 4-Ethyl-4-hexadecyl-1-oxa-4-azoniacyclohexane is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the quaternization process.

Analyse Chemischer Reaktionen

Types of Reactions

4-Ethyl-4-hexadecyl-1-oxa-4-azoniacyclohexane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the quaternary ammonium group to a tertiary amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the halide ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or alkoxides are commonly employed.

Major Products

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of tertiary amines.

    Substitution: Formation of substituted quaternary ammonium compounds.

Wissenschaftliche Forschungsanwendungen

4-Ethyl-4-hexadecyl-1-oxa-4-azoniacyclohexane has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed in the study of membrane proteins due to its surfactant properties.

    Medicine: Investigated for its potential antimicrobial and antifungal activities.

    Industry: Utilized in the formulation of detergents and disinfectants.

Wirkmechanismus

The mechanism of action of 4-Ethyl-4-hexadecyl-1-oxa-4-azoniacyclohexane involves its interaction with cell membranes. The long alkyl chain inserts into the lipid bilayer, disrupting the membrane structure and leading to cell lysis. This property is particularly useful in its antimicrobial applications, where it targets the cell membranes of bacteria and fungi.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cetyltrimethylammonium bromide: Another quaternary ammonium compound with similar surfactant properties.

    Benzalkonium chloride: Widely used as a disinfectant and antiseptic.

    Dodecylbenzenesulfonic acid: A surfactant with a different functional group but similar applications.

Uniqueness

4-Ethyl-4-hexadecyl-1-oxa-4-azoniacyclohexane is unique due to the presence of an oxygen atom within the ring structure, which can influence its reactivity and interaction with other molecules. This structural feature distinguishes it from other quaternary ammonium compounds and can lead to different physicochemical properties and applications.

Eigenschaften

CAS-Nummer

52132-57-7

Molekularformel

C22H46BrNO

Molekulargewicht

420.5 g/mol

IUPAC-Name

4-ethyl-4-hexadecylmorpholin-4-ium;bromide

InChI

InChI=1S/C22H46NO.BrH/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(4-2)19-21-24-22-20-23;/h3-22H2,1-2H3;1H/q+1;/p-1

InChI-Schlüssel

KLFNLCQNZFRTSJ-UHFFFAOYSA-M

Kanonische SMILES

CCCCCCCCCCCCCCCC[N+]1(CCOCC1)CC.[Br-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.